molecular formula C9H5BrF2S B13577290 6-Bromo-2-(difluoromethyl)benzo[b]thiophene

6-Bromo-2-(difluoromethyl)benzo[b]thiophene

Cat. No.: B13577290
M. Wt: 263.10 g/mol
InChI Key: HZFQVEKRQGNPGK-UHFFFAOYSA-N
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Description

6-Bromo-2-(difluoromethyl)benzo[b]thiophene is a chemical compound that belongs to the class of benzothiophenes. Benzothiophenes are heterocyclic compounds containing a fused benzene and thiophene ring. The presence of bromine and difluoromethyl groups in this compound makes it particularly interesting for various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-(difluoromethyl)benzo[b]thiophene typically involves the functionalization of the thiophene ring and subsequent bromination and difluoromethylation. One common method involves the reaction of ortho-fluorinated trifluoroacetophenones with methyl thioglycolate . The reaction conditions often include the use of catalysts such as [Rh(COD)Cl]2 and ligands like bis(diphenylphosphino)ferrocene in chlorobenzene .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-(difluoromethyl)benzo[b]thiophene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce various substituted benzothiophenes, while oxidation can yield sulfoxides or sulfones.

Scientific Research Applications

6-Bromo-2-(difluoromethyl)benzo[b]thiophene has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-Bromo-2-(difluoromethyl)benzo[b]thiophene involves its interaction with specific molecular targets and pathways. The presence of bromine and difluoromethyl groups can influence its reactivity and binding affinity to various biological targets. The exact molecular targets and pathways involved are still under investigation, but it is believed to interact with enzymes and receptors involved in cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-2-(difluoromethyl)benzo[b]thiophene is unique due to the presence of both bromine and difluoromethyl groups, which impart distinct chemical and physical properties

Properties

Molecular Formula

C9H5BrF2S

Molecular Weight

263.10 g/mol

IUPAC Name

6-bromo-2-(difluoromethyl)-1-benzothiophene

InChI

InChI=1S/C9H5BrF2S/c10-6-2-1-5-3-8(9(11)12)13-7(5)4-6/h1-4,9H

InChI Key

HZFQVEKRQGNPGK-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Br)SC(=C2)C(F)F

Origin of Product

United States

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